molecular formula C12H17FN2O2 B2667162 tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate CAS No. 903556-40-1

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate

Cat. No.: B2667162
CAS No.: 903556-40-1
M. Wt: 240.278
InChI Key: NWVJTLMOYGYABV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile molecule for various synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: The use of tert-butyl carbamate as a protecting group is advantageous due to its stability and ease of removal under mild acidic conditions .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface modification .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by interacting with receptor binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl N-(2-amino-5-fluorophenyl)carbamate
  • tert-Butyl N-(3-amino-4-fluorophenyl)carbamate
  • tert-Butyl N-(3-amino-5-chlorophenyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJTLMOYGYABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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